![molecular formula C25H22N2O5S B2382395 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4-amine CAS No. 895643-21-7](/img/structure/B2382395.png)

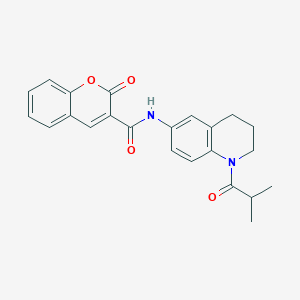

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

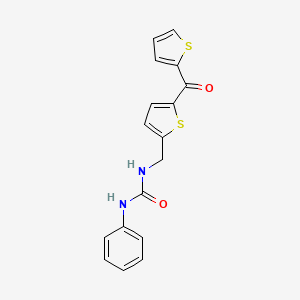

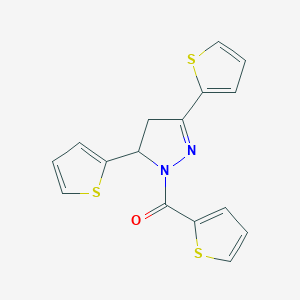

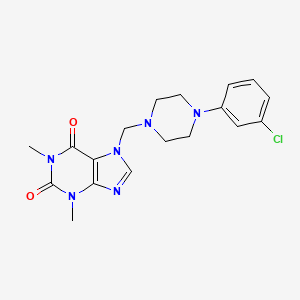

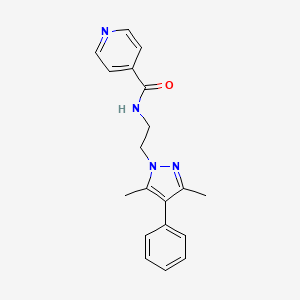

This compound is a derivative of 2,3-dihydro-1,4-benzodioxin . It is related to a class of compounds known as TRPV1 antagonists . TRPV1 antagonists have been studied for their potential pharmacological applications .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields a sulfonamide, which can then be further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectral techniques such as IR, 1H NMR, and EIMS . The crystal structure of a related compound, (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide, has been reported .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include nucleophilic substitution reactions . The reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride yields a sulfonamide, which can then undergo further substitution reactions .Wissenschaftliche Forschungsanwendungen

Antimalarial and Antiviral Applications

The antimalarial activity of sulfonamide derivatives, including those with a structure related to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4-amine, has been explored. These compounds exhibit promising in vitro antimalarial activity and acceptable ADMET properties. Molecular docking studies indicate their potential against Plasmepsin-1 and Plasmepsin-2, critical for malaria pathogenesis, and also show binding affinity towards main protease (SARS-CoV-2) and Spike Glycoprotein (SARS-CoV-2), suggesting their broader antiviral applications (Fahim & Ismael, 2021).

Anti-tubercular Activity

Derivatives of the core structure have been synthesized and tested for their anti-tubercular activity against Mycobacterium tuberculosis. Some compounds showed significant activity, indicating the therapeutic potential of these derivatives in treating tuberculosis without exhibiting cytotoxic effects on human cells (Maurya et al., 2013).

Enzyme Inhibition for Neurodegenerative Disorders

Studies have also focused on the synthesis of sulfonamides with benzodioxane and acetamide moieties for their enzyme inhibitory activity, particularly against α-glucosidase and acetylcholinesterase. These enzymes are targets for managing diabetes and neurodegenerative diseases like Alzheimer's, respectively. Some synthesized compounds displayed substantial inhibitory activity, pointing towards their potential use in treating these conditions (Abbasi et al., 2019).

Anticancer Applications

The development of anticancer prodrugs based on quinoline structures, including compounds related to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4-amine, has been explored. These studies involve synthesizing pH-sensitive drugs that show promise in chemotherapy by effectively targeting and killing cancer cells (Tian et al., 2018).

Zukünftige Richtungen

Future research could focus on further exploring the pharmacological applications of these compounds. For example, their potential as TRPV1 antagonists could be investigated further . Additionally, the synthesis of these compounds could be optimized, and their physical and chemical properties could be studied in more detail.

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethoxyquinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5S/c1-2-30-18-9-10-21-20(15-18)25(27-17-8-11-22-23(14-17)32-13-12-31-22)24(16-26-21)33(28,29)19-6-4-3-5-7-19/h3-11,14-16H,2,12-13H2,1H3,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMBVSBXVGMRDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC5=C(C=C4)OCCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2382312.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B2382320.png)

![N-[1-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]prop-2-enamide](/img/structure/B2382328.png)

![2-[1-(2-chloro-6-methylpyridin-3-yl)-N-methylformamido]-N-(3-ethynylphenyl)acetamide](/img/structure/B2382329.png)

![2-[Dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2382332.png)